molecular formula C13H18N2O2 B7967571 (4-Amino-3-methoxyphenyl)-1-piperidinylmethanone CAS No. 1024590-33-7

(4-Amino-3-methoxyphenyl)-1-piperidinylmethanone

Cat. No.: B7967571
CAS No.: 1024590-33-7
M. Wt: 234.29 g/mol
InChI Key: PBORBLQLGHBIEO-UHFFFAOYSA-N
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Description

(4-Amino-3-methoxyphenyl)-1-piperidinylmethanone is an organic compound that features a piperidine ring attached to a methanone group, which is further connected to a 4-amino-3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-methoxyphenyl)-1-piperidinylmethanone typically involves the reaction of 4-amino-3-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-methoxyphenyl)-1-piperidinylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Amino-3-methoxyphenyl)-1-piperidinylmethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Amino-3-methoxyphenyl)-1-piperidinylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-3-methoxyphenyl)piperazine-1-carboxylate
  • 4-(4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methyl)phenol

Uniqueness

(4-Amino-3-methoxyphenyl)-1-piperidinylmethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a methanone group attached to a substituted phenyl ring makes it a versatile compound for various applications .

Properties

IUPAC Name

(4-amino-3-methoxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-9-10(5-6-11(12)14)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBORBLQLGHBIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239089
Record name (4-Amino-3-methoxyphenyl)-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024590-33-7
Record name (4-Amino-3-methoxyphenyl)-1-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024590-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Amino-3-methoxyphenyl)-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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